Product packaging for 23,24-dihydrocucurbitacin E(Cat. No.:CAS No. 28973-67-3)

23,24-dihydrocucurbitacin E

Cat. No.: B1256231
CAS No.: 28973-67-3
M. Wt: 558.7 g/mol
InChI Key: XZBVNQWNPRMHRH-LAMASETHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

23,24-Dihydrocucurbitacin E (DHCE) is a cucurbitacin-derived tetracyclic triterpenoid compound demonstrating significant antitumor activity in preclinical research. Studies indicate its primary mechanism involves targeting the extracellular signal-regulated kinase 2 (ERK2), where it acts as a potent kinase inhibitor by binding to the ATP-binding domain . This interaction disrupts the Ras/Raf/ERK/MMP9 signaling pathway, a key cascade frequently dysregulated in human cancers, leading to suppressed cancer cell proliferation, migration, and invasion . Further research elucidates that DHCE induces apoptosis via the mitochondrial-dependent pathway, characterized by the activation of caspases and a shift in the mitochondrial membrane potential . The compound also promotes cell cycle arrest at the G2/M phase, preventing uncontrolled proliferation of cancer cells . Investigations across various cancer cell lines show that DHCE selectively inhibits the viability of malignant cells, including gastric cancer (MGC803, SGC7901), and human breast cancer cells (Bcap37), while exhibiting significantly less cytotoxicity in normal epithelial cells . With a molecular formula of C32H46O8 and an average molecular mass of 558.712 g/mol, this compound is supplied for research purposes only . This product is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H46O8 B1256231 23,24-dihydrocucurbitacin E CAS No. 28973-67-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28973-67-3

Molecular Formula

C32H46O8

Molecular Weight

558.7 g/mol

IUPAC Name

[(6R)-6-[(8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxoheptan-2-yl] acetate

InChI

InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,14,19,21-22,25,34-35,39H,11-13,15-16H2,1-9H3/t19-,21-,22+,25+,29+,30-,31+,32+/m1/s1

InChI Key

XZBVNQWNPRMHRH-LAMASETHSA-N

SMILES

CC(=O)OC(C)(C)CCC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C)O)O

Isomeric SMILES

CC(=O)OC(C)(C)CCC(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O)C)C)C)O)O

Canonical SMILES

CC(=O)OC(C)(C)CCC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C)O)O

Origin of Product

United States

Natural Occurrence, Isolation, and Distribution

Plant Sources and Phylogenetic Distribution of 23,24-Dihydrocucurbitacin E Producing Species

This compound, along with other cucurbitacins, is most famously associated with the Cucurbitaceae family, commonly known as the gourd family. nih.govscienceasia.org This large plant family comprises many well-known species such as cucumbers, melons, squashes, and pumpkins. nih.govscienceasia.org

However, the occurrence of this compound is not exclusive to the Cucurbitaceae family. It has also been identified in other plant families, indicating a broader phylogenetic distribution. These families include:

Thymelaeaceae nih.gov

Brassicaceae nih.gov

Datiscaceae nih.gov

Primulaceae nih.gov

Rubiaceae nih.gov

Within the Cucurbitaceae family, several genera and species have been identified as sources of this compound. These include, but are not limited to, Bolbostemma paniculatum, Bryonia cretica, Cucumis prophetarum, Hemsleya amabilis, and Wilbrandia ebracteata. nih.govchemfaces.comresearchgate.netscielo.br The compound has also been found in Citrullus naudinianus and bitter varieties of Luffa acutangula. researchgate.netfrontiersin.org

Research has also pointed to the presence of this compound in the flowers of Aquilaria sinensis (Thymelaeaceae). nih.gov The following table provides a summary of plant species known to produce this compound.

Table 1: Plant Sources of this compound

Family Genus Species Plant Part
Cucurbitaceae Bolbostemma paniculatum Bulb
Cucurbitaceae Bryonia cretica -
Cucurbitaceae Cucumis prophetarum -
Cucurbitaceae Hemsleya amabilis Rhizomes
Cucurbitaceae Wilbrandia ebracteata Roots
Cucurbitaceae Citrullus naudinianus Tuber
Cucurbitaceae Luffa acutangula (bitter genotype) Fruit

Methodologies for Extraction and Purification from Biological Matrices

The isolation of this compound from plant material involves a multi-step process that typically begins with solvent extraction. Given that cucurbitacins are generally soluble in organic solvents like methanol (B129727), ethanol, and chloroform (B151607), these are commonly employed for the initial extraction from dried and powdered plant parts. mjcce.org.mk

A general procedure for extraction and purification can be outlined as follows:

Extraction : The plant material (e.g., roots, rhizomes, fruits) is first dried and ground into a fine powder. This powder is then subjected to extraction with a suitable solvent. For instance, the rhizomes of Hemsleya amabilis have been extracted using solvents like chloroform, dichloromethane (B109758), and ethyl acetate (B1210297). chemfaces.com In some cases, a sequential extraction with solvents of increasing polarity is performed to separate different classes of compounds.

Fractionation : The crude extract obtained is often a complex mixture of various phytochemicals. To isolate the cucurbitacins, the extract is partitioned between immiscible solvents, such as chloroform and water. mjcce.org.mk Cucurbitacins tend to partition into the chloroform layer. mjcce.org.mk

Chromatography : The enriched fraction is then subjected to various chromatographic techniques for further purification.

Column Chromatography (CC) : This is a standard method used for the initial separation of compounds. The stationary phase is typically silica (B1680970) gel, and the mobile phase consists of a gradient of solvents, such as a mixture of dichloromethane and methanol. openmicrobiologyjournal.com

High-Performance Liquid Chromatography (HPLC) : For final purification and to obtain the compound in high purity, preparative or semi-preparative HPLC is often employed. researchgate.netscielo.br A common system uses a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. scielo.br

Identification and Characterization : The purified compound is then identified and its structure confirmed using various spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H-NMR and 13C-NMR are used to elucidate the detailed structure of the molecule. openmicrobiologyjournal.com

Mass Spectrometry (MS) : This technique helps in determining the molecular weight and fragmentation pattern of the compound. nih.gov

Ultraviolet (UV) Spectroscopy : Cucurbitacins exhibit a characteristic UV absorption maximum, which aids in their detection. mjcce.org.mk

Quantitative and Qualitative Analysis of Natural Abundance

The abundance of this compound in plant sources can vary significantly depending on the species, the specific plant part, and even environmental conditions. Both qualitative and quantitative methods are used to analyze its presence.

Qualitative Analysis : Thin-Layer Chromatography (TLC) is a simple and rapid method for the qualitative detection of cucurbitacins in plant extracts. researchgate.net By comparing the retention factor (Rf) of a spot in the extract with that of a known standard, the presence of the compound can be inferred.

Quantitative Analysis : High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), is the most widely used technique for the quantification of this compound. researchgate.netmjcce.org.mk

A study on the bitter genotype of Luffa acutangula (WM709) revealed a significantly higher accumulation of this compound compared to the non-bitter genotype (S1174). frontiersin.orgresearchgate.net This suggests that the biosynthesis of this compound is genetically controlled. Metabolome analysis showed a clear distinction in the metabolite profiles of the two genotypes, with this compound being one of the key differentiating compounds. frontiersin.orgresearchgate.net

In another study, a rapid and efficient method using HPLC-Quadrupole-Time-of-Flight Tandem Mass Spectrometry (HPLC-QTOF-MS/MS) was developed for the analysis of cucurbitacins and their dihydro-derivatives in the tuber of Citrullus naudinianus. researchgate.netnih.gov This method allowed for the putative identification of this compound among other cucurbitacins in the ethyl acetate extract. researchgate.netnih.gov

The following table summarizes some research findings on the analysis of this compound.

Table 2: Research Findings on the Analysis of this compound

Plant SpeciesPlant PartAnalytical MethodKey FindingReference
Luffa acutangula (bitter vs. non-bitter)FruitMetabolome and Transcriptome AnalysisSignificantly higher levels of this compound in the bitter genotype. frontiersin.orgresearchgate.net
Citrullus naudinianusTuberHPLC-QTOF-MS/MSPutative identification of this compound in the ethyl acetate extract. researchgate.netnih.gov
Curvularia lunata (biotransformation)-Column Chromatography, 1H-NMR, 13C-NMRIsolated with a yield of 37.77% after biotransformation of cucurbitacin-E-glucoside. openmicrobiologyjournal.com

Biosynthetic Pathways and Regulation

Overview of Cucurbitacin Biosynthesis and Key Precursors

Cucurbitacins are highly oxygenated tetracyclic triterpenes derived from the C30 isoprenoid pathway. diva-portal.orgmdpi.com The biosynthesis originates from the mevalonate (B85504) (MVA) pathway, which produces the fundamental building blocks of all terpenoids. researchgate.net The key steps leading to the cucurbitane skeleton are as follows:

Squalene (B77637) Synthesis : The MVA pathway generates isoprene (B109036) units that are assembled into farnesyl pyrophosphate (FPP) and subsequently into the linear C30 hydrocarbon, squalene. diva-portal.org

Epoxidation : Squalene undergoes epoxidation by a squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256). diva-portal.orgbiorxiv.org

Cyclization : This is the crucial, branch-point step. The enzyme oxidosqualene cyclase (OSC) catalyzes the cyclization of 2,3-oxidosqualene into cucurbitadienol (B1255190), the first committed precursor and foundational skeleton of all cucurbitacins. researchgate.netbiorxiv.orgfrontiersin.org This step distinguishes the cucurbitacin pathway from the biosynthesis of other triterpenoids like phytosterols. rsc.org

From cucurbitadienol, a series of oxidative reactions and modifications, primarily hydroxylation, dehydrogenation, and acylation, lead to the vast diversity of cucurbitacins, including cucurbitacin E and its derivative, 23,24-dihydrocucurbitacin E. biorxiv.orgnih.gov The formation of this compound from cucurbitacin E involves the saturation of the double bond between carbons 23 and 24. nih.gov

Identification and Characterization of Enzymes Involved in this compound Formation (e.g., Bi, CYP450s, ACT)

The biosynthesis of cucurbitacin E, the direct precursor to this compound, is best characterized in watermelon (Citrullus lanatus), where it is the major bitter compound. nih.govmaxapress.com The pathway involves a conserved set of enzyme families that are often encoded by genes located in clusters within the plant genome. nih.govmaxapress.com

Oxidosqualene Cyclase (OSC or Bi) : The gene Bi (for Bitter) encodes the oxidosqualene cyclase that produces cucurbitadienol from 2,3-oxidosqualene. frontiersin.orgmaxapress.com This is considered the first key, pathway-specific enzyme. frontiersin.org In watermelon, this gene is designated ClBi. maxapress.com

Cytochrome P450 Monooxygenases (CYP450s) : This large family of enzymes is responsible for the extensive oxidation and tailoring of the cucurbitadienol core, creating the structural variations seen among different cucurbitacins. frontiersin.orgnih.gov In watermelon, seven specific CYP450 genes are implicated in the conversion of cucurbitadienol to cucurbitacin E. maxapress.com These enzymes catalyze critical hydroxylation and oxidation steps at various positions on the triterpenoid (B12794562) skeleton. biorxiv.orgnih.gov

Acyltransferase (ACT) : An acetyltransferase is responsible for the final acylation step, often adding an acetyl group to the C-25 hydroxyl group, a characteristic feature of many bioactive cucurbitacins. frontiersin.orgmaxapress.com In watermelon, one ACT gene is co-expressed with the ClBi and CYP450 genes and is essential for cucurbitacin E synthesis. maxapress.com

The conversion of cucurbitacin E to this compound requires a reductase enzyme to saturate the C23-C24 double bond. While the specific gene for this final step is less characterized, the co-occurrence of both compounds in plants like Luffa suggests a common biosynthetic origin followed by this reduction. frontiersin.orgnih.gov

Table 1: Key Enzyme Families in Cucurbitacin E Biosynthesis

Enzyme Family Gene Abbreviation Function
Oxidosqualene Cyclase Bi / OSC Catalyzes the cyclization of 2,3-oxidosqualene to form the core cucurbitadienol skeleton. frontiersin.orgmaxapress.com
Cytochrome P450 CYP450 Performs multiple oxidation and hydroxylation reactions on the cucurbitadienol backbone to create structural diversity. frontiersin.orgnih.gov
Acyltransferase ACT Catalyzes the transfer of an acetyl group, a common final modification in cucurbitacin biosynthesis. frontiersin.orgmaxapress.com

Transcriptomic and Metabolomic Approaches to Elucidate Biosynthetic Control

The integration of transcriptomics (gene expression analysis) and metabolomics (metabolite profiling) has been pivotal in dissecting the complex regulation of cucurbitacin biosynthesis. frontiersin.orgmdpi.com By comparing bitter (high-cucurbitacin) and non-bitter genotypes of cucurbit plants, researchers can identify co-expressed genes and accumulating metabolites associated with the pathway. frontiersin.orgnih.gov

A study on Luffa acutangula (angled luffa) effectively demonstrated this approach. frontiersin.orgnih.gov

Metabolome Analysis : Scientists detected significantly higher levels of several cucurbitacins, including cucurbitacin D, F, and notably, this compound, in the bitter genotype compared to the non-bitter one. frontiersin.orgnih.govnih.gov

Transcriptome Analysis : The expression levels of genes encoding Bi, multiple CYP450s, and an ACT were all significantly up-regulated in the bitter variety, showing a strong correlation with the accumulation of the bitter compounds. frontiersin.orgnih.govnih.gov

These "omics" studies confirm that the primary control of cucurbitacin biosynthesis occurs at the transcriptional level, where the coordinated expression of the entire pathway's genes is switched on or off. nih.govresearchgate.net These analyses have successfully identified the structural genes and provided strong candidates for the regulatory genes controlling them. frontiersin.orgmdpi.com

Genetic Regulatory Elements and Stress-Induced Pathways (e.g., abscisic acid, drought)

The biosynthesis of cucurbitacins is not constitutive but is tightly regulated by specific transcription factors (TFs) and induced by environmental stresses. frontiersin.orgnih.gov

Transcription Factors : A key discovery was the identification of basic helix-loop-helix (bHLH) type transcription factors that act as master switches for bitterness. maxapress.commaxapress.comnih.gov In cucumber, Bt (Bitter fruit) and Bl (Bitter leaf) control cucurbitacin C synthesis in their respective tissues. nih.govresearchgate.net Homologous TFs have been found in other cucurbits, such as ClBt and ClBr in watermelon, which regulate cucurbitacin E synthesis in the fruit and roots, respectively. maxapress.commaxapress.com These TFs directly bind to the promoters of biosynthetic genes, like Bi, to activate their expression. maxapress.comresearchgate.net

Stress-Induced Pathways : The production of cucurbitacins, including this compound, is a known plant defense mechanism that can be triggered by both biotic and abiotic stresses. mdpi.comfrontiersin.org Studies have shown that drought stress and the application of the stress hormone abscisic acid (ABA) lead to a significant up-regulation of cucurbitacin biosynthetic genes. frontiersin.orgnih.govresearchgate.net Research in Luffa demonstrated that an ABA-response element binding factor (AREB1) directly binds to the promoter of the Bi gene to activate its expression under stress conditions, providing a direct link between environmental stress and the molecular machinery of bitterness production. frontiersin.orgnih.gov

Table 2: Key Transcription Factors in Cucurbitacin Biosynthesis

Plant Species Transcription Factor Gene Regulated Tissue Major Cucurbitacin
Cucumber (Cucumis sativus) Bt (Bitter fruit) Fruit Cucurbitacin C researchgate.net
Cucumber (Cucumis sativus) Bl (Bitter leaf) Leaf Cucurbitacin C researchgate.net
Watermelon (Citrullus lanatus) ClBt Fruit Cucurbitacin E maxapress.commaxapress.com
Watermelon (Citrullus lanatus) ClBr Root Cucurbitacin E maxapress.commaxapress.com
Melon (Cucumis melo) CmBt Fruit Cucurbitacin B nih.govmaxapress.com
Melon (Cucumis melo) CmBr Root Cucurbitacin B nih.govmaxapress.com

Comparative Biosynthesis across Different Plant Species

Comparative genomics reveals a fascinating evolutionary story of conservation and divergence in cucurbitacin biosynthesis across the Cucurbitaceae family. nih.gov Cucumber, melon, and watermelon share conserved syntenic loci—regions of their chromosomes that contain the same genes in the same order—for the core cucurbitacin biosynthetic machinery, including the Bi, ACT, and several CYP450 genes. frontiersin.orgnih.govresearchgate.net

However, the structural differences between the major cucurbitacins produced by each species (Cucurbitacin C in cucumber, B in melon, and E in watermelon) are due to species-specific variations in the arrays of CYP450 and transcription factor genes. nih.govresearchgate.net These variations arise from events like gene duplication and pseudogenization (loss of function), which have allowed each species to evolve a unique chemical defense profile. nih.gov For example, while the core gene cluster is conserved, the specific CYP450s that perform the final tailoring steps differ between the species, leading to the different cucurbitacin end-products. nih.gov

The biosynthesis pathway is not limited to the Cucurbitaceae. Remarkably, cucurbitacins have also been found in taxonomically distant plant families, such as the Brassicaceae (Iberis amara). oup.com Studies show that the pathway in Iberis evolved independently (convergently) through different biosynthetic routes and does not involve the highly organized gene clusters seen in cucurbits, highlighting that nature has found more than one way to produce these complex defensive compounds. oup.com

Chemical Synthesis, Semi Synthesis, and Structural Modifications

Strategies for Semi-Synthetic Preparation of 23,24-Dihydrocucurbitacin E and Analogues

Semi-synthesis, which involves the chemical modification of readily available natural products, is a primary strategy for accessing this compound and its derivatives. The most common precursor for these syntheses is Cucurbitacin E, which is structurally identical except for a double bond between carbons 23 and 24 in the side chain.

The principal method for converting Cucurbitacin E to this compound is the selective hydrogenation of the C23-C24 double bond. This transformation can be achieved using various catalytic hydrogenation methods. The saturation of this bond is a key modification, as studies comparing the biological activity of cucurbitacins with their 23,24-dihydro counterparts have shown that this structural change can significantly alter their potency and effects. For instance, the saturation of the C-23 double bond in (+)-cucurbitacin F to yield (+)-23,24-dihydrocucurbitacin F resulted in a significant loss of cytotoxic activity against certain cancer cell lines. nih.govthieme-connect.de This highlights the importance of the side chain's conformation and electronic properties.

Beyond simple reduction, other semi-synthetic modifications of the cucurbitacin scaffold, including this compound, aim to explore structure-activity relationships. These modifications often target the various hydroxyl and acetyl groups on the molecule's core and side chain.

Table 1: Examples of Semi-Synthetic Modifications on the Cucurbitacin Scaffold

Starting MaterialModification ReactionProductReference
Cucurbitacin ECatalytic HydrogenationThis compound researchgate.netmdpi.com
Cucurbitacin FCatalytic Hydrogenation23,24-Dihydrocucurbitacin F nih.govthieme-connect.de
Cucurbitacin BOxidation with PCC/BaCO3Compound 100 (oxidized derivative) mdpi.com
Cucurbitacin BAcetylation with Acetic AnhydrideCompound 103 (acetylated derivative) mdpi.com

Biotransformation Processes for Derivativatization and Diversification

Biotransformation utilizes microorganisms or their enzymes to perform specific chemical reactions on a substrate, offering a green and highly selective alternative to traditional chemical methods. Fungal transformations are particularly effective for modifying complex molecules like steroids and triterpenoids.

A notable example is the biotransformation of cucurbitacin-E-glucoside into this compound (DHCE). openmicrobiologyjournal.comopenmicrobiologyjournal.com In a study, the fungus Curvularia lunata was employed to process cucurbitacin-E-glucoside. openmicrobiologyjournal.com The fungus achieved two key transformations: the hydrolysis of the glucose moiety and the reduction of the C23-C24 double bond, yielding DHCE. openmicrobiologyjournal.comopenmicrobiologyjournal.com Spectroscopic analysis confirmed the absence of the olefinic protons at positions 23 and 24 in the product, verifying the saturation of the side-chain double bond. openmicrobiologyjournal.com

This process demonstrates the potential of microorganisms to perform multiple reaction steps, providing an efficient route to derivatives that might be challenging to synthesize chemically. Fungi from the Basidiomycetes class are also known to contain cucurbitacins, suggesting a natural enzymatic machinery capable of such modifications. nih.gov These enzymatic processes, including hydroxylations, oxidations, and acetylations, can be harnessed to create a diverse library of cucurbitacin analogues for biological screening. biorxiv.orgtandfonline.com

Table 2: Fungal Biotransformation of a Cucurbitacin E Precursor

MicroorganismSubstrateKey TransformationsProductReference
Curvularia lunata NRRL 2178Cucurbitacin-E-glucoside1. Hydrolysis of glycosidic bond 2. Reduction of C23-C24 double bondThis compound (DHCE) openmicrobiologyjournal.comopenmicrobiologyjournal.com

Design and Synthesis of Novel Scaffolds Based on the this compound Core

Altering the fundamental carbon skeleton of a natural product can lead to the discovery of compounds with entirely new biological activities. The this compound core has been identified as a potential starting point for the generation of novel molecular scaffolds.

The design of new scaffolds often involves computational methods to predict the properties and potential bioactivity of the target molecules. nih.gov The goal is to move beyond simple derivatization to create fundamentally different structures that retain or enhance the desired pharmacological effects while potentially reducing toxicity. The modification of the tetracyclic core of cucurbitacins is a promising area for developing new therapeutic leads. researchgate.net

Challenges and Prospects in De Novo Total Synthesis of Cucurbitacins

De novo total synthesis, the construction of a complex natural product from simple, commercially available starting materials, represents a formidable challenge in organic chemistry. For decades, the total synthesis of any member of the cucurbitacin family remained an unsolved problem. mdpi.comacs.org

The primary challenges in synthesizing the cucurbitacin skeleton include:

Structural Complexity : The molecule features a highly oxidized and sterically congested tetracyclic core. maxapress.com

Multiple Stereocenters : The precise three-dimensional arrangement of atoms must be controlled, including the creation of stereodefined quaternary carbon centers at positions C9, C13, and C14, which are particularly difficult to construct. nih.gov

Early efforts focused on convergent strategies, such as using a Diels-Alder reaction to construct the B-ring and the core of the steroid, but these did not culminate in a full total synthesis. acs.org

A major breakthrough was achieved in 2022 with the first asymmetric de novo total synthesis of octanorcucurbitacin B, a related cucurbitane triterpenoid (B12794562). researchgate.netnih.gov This landmark achievement provides a viable pathway to the cucurbitane skeleton without relying on a biosynthetic-like route from lanostane. The synthesis featured an annulative cross-coupling and an intramolecular Heck reaction to build the tetracyclic core with the correct stereochemistry at the C9 and C13 quaternary centers. nih.gov

Biological Activities and Pharmacological Potentials in Pre Clinical Models

Anti-proliferative and Cytotoxic Effects in Cellular Models

DHCE has demonstrated significant anti-proliferative and cytotoxic activities across various cancer cell lines. nih.govmdpi.com These effects are attributed to its ability to interfere with fundamental cellular processes, leading to the inhibition of cancer cell growth and survival.

Inhibition of Cellular Proliferation in Various Cell Lines

DHCE has been shown to effectively suppress the proliferation of various cancer cells. nih.govmdpi.com For instance, in human gastric cancer cell lines MGC803 and SGC7901, DHCE treatment resulted in a dose-dependent inhibition of cell viability. mdpi.com Specifically, the half-maximal inhibitory concentration (IC50) values for DHCE after 48 hours of treatment were 7.53 ± 1.07 μM for MGC803 cells and 3.83 ± 0.49 μM for SGC7901 cells. mdpi.com This indicates varying sensitivity to the compound among different cell lines. mdpi.com Furthermore, DHCE significantly reduced the colony formation ability of both MGC803 and SGC7901 cells in a concentration-dependent manner, further confirming its anti-proliferative capacity. mdpi.com The cytotoxic activity of DHCE has also been reported against other cell types, with IC50 values ranging from 0.93 to 36.20 μM after 48 hours of treatment. nih.gov One study reported an IC50 of 36.20 ± 0.94 μM for DHCE on gastric cancer BGC823 cells after 48 hours. mdpi.com In human lung carcinoma A-549 cells, the IC50 value of DHCE was determined to be 38.87 µg/mL. openmicrobiologyjournal.com

Induction of Apoptosis and Programmed Cell Death Mechanisms

DHCE has been found to induce apoptosis, or programmed cell death, in cancer cells. nih.gov In studies involving human gastric cancer cells, treatment with DHCE led to observable morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation. researchgate.net The induction of apoptosis is a key mechanism by which many anti-cancer agents eliminate malignant cells. mdpi.com While the precise molecular pathways are still under investigation, it is evident that DHCE can trigger this self-destruction process in cancer cells. nih.gov

Regulation of Cell Cycle Progression and Arrest (e.g., G2/M, S-phase)

A crucial aspect of the anti-proliferative activity of DHCE is its ability to disrupt the normal cell cycle progression in cancer cells. nih.gov Research has shown that DHCE can induce cell cycle arrest, particularly at the G2/M phase, in human gastric cancer cells. nih.govmdpi.com This arrest prevents the cells from dividing and proliferating. mdpi.com Some cucurbitacins have also been shown to induce a significant S-phase cell cycle arrest. academicjournals.org The dysregulation of the cell cycle is a hallmark of cancer, and compounds that can interfere with this process are of significant therapeutic interest. semanticscholar.org

Suppression of Cellular Migration and Invasion Capabilities

The metastatic spread of cancer to distant organs is a major cause of mortality. DHCE has demonstrated the ability to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic cascade. nih.gov In wound healing assays with MGC803 gastric cancer cells, DHCE was shown to reduce the rate of wound closure in a concentration-dependent manner. nih.gov For example, at a concentration of 2 μM, the wound healing rate was reduced to 34.41% compared to 63.74% in the control group after 24 hours. nih.gov Furthermore, trans-well chamber assays confirmed the inhibitory effect of DHCE on both the migration and invasion of MGC803 and SGC7901 cells. nih.gov At a concentration of 4 μM, the migration and invasion rates in MGC803 cells were significantly reduced to 13.60% and 15.38%, respectively. nih.gov Similar effects were observed in SGC7901 cells. nih.gov This suggests that DHCE can interfere with the cellular machinery responsible for cell motility and the degradation of the extracellular matrix, thereby impeding the invasive potential of cancer cells.

Anti-inflammatory and Immunomodulatory Properties

In addition to its anti-cancer effects, DHCE and related cucurbitacins exhibit anti-inflammatory and immunomodulatory properties. academicjournals.orgresearchgate.net Chronic inflammation is a known contributor to the development and progression of various diseases, including cancer. semanticscholar.org

Modulation of Pro-inflammatory Mediators and Cytokines (e.g., TNF, COX-2, iNOS-2, IL-1β)

DHCE and its analogs have been shown to modulate the expression and activity of key pro-inflammatory mediators. academicjournals.org For instance, 23,24-dihydrocucurbitacin B has been reported to inhibit the expression of tumor necrosis factor (TNF)-α, as well as pro-inflammatory enzymes like inducible nitric oxide synthase-2 (iNOS-2) and cyclooxygenase-2 (COX-2). academicjournals.orgmdpi.com These mediators play a crucial role in the inflammatory cascade. nih.govbrieflands.com Specifically, TNF-α and interleukin-1β (IL-1β) are pro-inflammatory cytokines that can stimulate the expression of COX-2. nih.gov The inhibition of these molecules by cucurbitacin derivatives suggests a potential mechanism for their anti-inflammatory effects. academicjournals.orgmdpi.com Furthermore, 23,24-dihydrocucurbitacin D has been shown to lead to a reduction of COX-2, iNOS-2, and TNF-α in vivo. semanticscholar.org

Effects on Innate and Adaptive Immune Cell Function

The intricate interplay between the innate and adaptive immune systems is crucial for maintaining homeostasis and mounting effective responses against pathogens. nih.govfrontiersin.org Innate immune cells, such as macrophages, provide the first line of defense, while adaptive immune cells, including T lymphocytes, orchestrate more specific and memory-driven responses. mdpi.com A critical aspect of this regulation is the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T (Treg) cells. frontiersin.orgfrontiersin.org An imbalance in the Th17/Treg ratio is implicated in various inflammatory and autoimmune diseases. nih.govmdpi.com

23,24-Dihydrocucurbitacin E and related cucurbitacins have been shown to modulate the functions of key immune cells. For instance, cucurbitacins can inhibit the expression of tumor necrosis factor (TNF) in macrophages and lymphocytes. academicjournals.org Macrophages, as part of the mononuclear phagocyte system, are essential for phagocytosis, antigen presentation, and cytokine secretion, thereby bridging innate and adaptive immunity. nih.gov

The differentiation of naive CD4+ T cells into Th17 or Treg cells is governed by the cytokine microenvironment. frontiersin.org Transforming growth factor-beta (TGF-β) is a key cytokine that, in the absence of pro-inflammatory signals, promotes the differentiation of Treg cells. nih.gov However, in the presence of cytokines like interleukin-6 (IL-6), TGF-β drives the differentiation towards the pro-inflammatory Th17 lineage. frontiersin.orgnih.gov Th17 cells are characterized by the production of IL-17 and the expression of the transcription factor RORγt, while Treg cells express the transcription factor Foxp3 and produce anti-inflammatory cytokines like IL-10. frontiersin.orgnih.govmdpi.com The balance between these two cell types is critical, and a shift towards a higher Th17/Treg ratio is associated with inflammatory conditions. nih.govmdpi.com

Antioxidant Activities

Mechanisms of Free Radical Scavenging

Free radicals, or reactive oxygen species (ROS), are highly reactive molecules produced during normal metabolic processes. nih.gov When their production overwhelms the body's antioxidant defense systems, it leads to oxidative stress, which is implicated in the pathogenesis of numerous diseases. nih.gov Antioxidants counteract this damage by neutralizing free radicals. frontiersin.org

Cucurbitacins, as a class of compounds, are recognized for their potent antioxidant properties, which are attributed to their ability to scavenge a wide array of free radicals, including superoxide (B77818) anions and hydroxyl radicals. academicjournals.org The primary mechanisms of free radical scavenging often involve the donation of an electron or a hydrogen atom from the antioxidant molecule to the free radical, thereby stabilizing it. nih.govmdpi.com Molecules containing active hydroxyl groups are typically effective radical scavengers. nih.gov The body's natural antioxidant defenses include enzymes like superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase, which work to neutralize specific free radicals. frontiersin.org

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, particularly polyunsaturated fatty acids in cell membranes, initiated by free radicals. This process can lead to cellular damage and is a hallmark of oxidative stress.

Reports indicate that cucurbitacins, including this compound, can effectively inhibit lipid peroxidation. academicjournals.orgresearchgate.net This protective effect is a direct consequence of their free radical scavenging capabilities, which interrupt the propagation of the lipid peroxidation chain. academicjournals.orgresearchgate.net By neutralizing the free radicals that initiate and perpetuate this process, these compounds help to maintain the integrity of cellular membranes.

Other Investigated Pharmacological Activities in Experimental Systems

Antinociceptive Effects in Animal Models

Antinociceptive agents are substances that reduce the sensitivity to painful stimuli. Pre-clinical studies using animal models are crucial for evaluating the potential of new compounds as analgesics. Common models include the acetic acid-induced writhing test and the hot-plate test. nih.gov

Research has demonstrated that 23,24-dihydrocucurbitacin F, a closely related compound, exhibits significant antinociceptive effects in mice. researchgate.net Oral administration of this compound led to a reduction in acetic acid-induced abdominal contortions and an increased latency in the hot-plate test. researchgate.net The mechanisms underlying these effects appear to involve the activation of the nitric oxide pathway and opioid receptors. researchgate.net Another related compound, 3-O-β-d-glucopyranosyl-23,24-dihydrocucurbitacin F, also showed dose-dependent antinociceptive activity in both the writhing and hot-plate models in mice. researchgate.net

Hepatoprotective Capabilities

The liver is a primary site for the metabolism of xenobiotics and is susceptible to damage from toxins and oxidative stress. Hepatoprotective agents are compounds that can prevent or mitigate liver damage.

Several studies have pointed to the hepatoprotective potential of cucurbitacins. mdpi.comsemanticscholar.orgresearchgate.net For instance, this compound has been identified as a constituent in plants with documented hepatoprotective activity against toxins like carbon tetrachloride (CCl4). semanticscholar.org The protective effects of cucurbitacins are often linked to their antioxidant and anti-inflammatory properties, which help to counteract the cellular damage and inflammation that characterize liver injury. mdpi.com Furthermore, targeted delivery of cucurbitacins to the liver has been shown to enhance their hepatoprotective potency. nih.gov

Interactive Data Table of Research Findings

Pharmacological Activity Compound Model/Assay Key Findings References
Immune Modulation CucurbitacinsMacrophages and LymphocytesInhibition of TNF expression. academicjournals.org
Antioxidant CucurbitacinsFree radical scavenging assaysScavenges hydroxyl radicals and superoxide anions. academicjournals.org
Antioxidant CucurbitacinsLipid peroxidation assayInhibits lipid peroxidation. academicjournals.orgresearchgate.net
Antinociceptive 3-O-β-d-glucopyranosyl-23,24-dihydrocucurbitacin FAcetic acid-induced writhing and hot-plate tests in miceSignificantly reduced abdominal contortions and increased hot-plate latency. researchgate.net
Hepatoprotective This compoundIdentified in plants with CCl4-induced hepatoprotective activity.Implicated as a potentially active hepatoprotective agent. semanticscholar.org

Antihyperglycemic Potential

While direct studies on the antihyperglycemic effects of this compound are not extensively documented, related dihydrocucurbitacins have demonstrated notable potential in this area. For instance, an analog, 23,24-dihydrocucurbitacin F, has shown significant hypoglycemic and antihyperglycemic activities. plantarchives.org The proposed mechanism for this effect involves the stimulation of insulin (B600854) secretion and the modulation of hepatic glycogen (B147801) metabolism. plantarchives.orgresearchgate.net Many cucurbitane triterpenoids are known to activate AMP-activated protein kinase (AMPK) and its signaling pathways in adipocytes, skeletal myoblast cells, and hepatocytes. plantarchives.org Another related compound, 23,24-dihydrocucurbitacin D, isolated from Ibervillea lindheimeri, has been shown to reduce blood glucose in diabetic mice. researchgate.net Its mechanism is linked to the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane in epididymal adipose tissue and the activation of AMPK. researchgate.net These findings suggest that this compound may possess similar antihyperglycemic properties, warranting further investigation.

Antimicrobial and Antiviral Activity

The broader class of cucurbitacins is recognized for its antimicrobial and antiviral properties. nih.govmdpi.com While specific studies focusing exclusively on this compound are limited, research on related compounds provides valuable insights. For example, 23,24-dihydrocucurbitacin F has been reported to exhibit anti-HIV activity. tandfonline.com The general antimicrobial activity of cucurbitacins is considered a defense mechanism in plants. nih.gov The structural similarities within the dihydrocucurbitacin group suggest that this compound could also possess antimicrobial and antiviral capabilities, though dedicated studies are required for confirmation. kib.ac.cn

Cardioprotective Effects

Emerging evidence suggests that this compound, as a constituent of certain plant extracts, may contribute to cardioprotective effects. It has been identified as one of the chemical constituents in Trichosanthes cucumerina, a plant whose methanol (B129727) extract has demonstrated cardioprotective activity against doxorubicin-induced cardiotoxicity in Wistar rats. nih.gov The presence of this compound, along with other cucurbitacins and antioxidant compounds, is thought to contribute to these protective effects. nih.gov The general class of cucurbitacins has been noted for its cardiovascular benefits. mdpi.com

Neuroprotective and Antidepressant-like Effects (referencing related dihydrocucurbitacins)

While direct evidence for the neuroprotective and antidepressant-like effects of this compound is not available, studies on related cucurbitacins indicate potential in this area. Cucurbitacin E, for instance, has demonstrated neuroprotective properties and the ability to modulate autophagy in dopaminergic neurons. nih.govgrafiati.com Other related triterpenes have shown neuroprotective activity by inhibiting reactive oxygen species (ROS) and activating Nrf2 antioxidant pathways. mdpi.com Furthermore, cucurbitacin IIa, also known as 25-O-acetyl-23,24-dihydrocucurbitacin F, has been reported to have antidepressant-like effects. mdpi.com Given the structural similarities among these compounds, it is plausible that this compound could exhibit similar neuroprotective or antidepressant-like activities, a hypothesis that calls for further scientific exploration.

In Vivo Efficacy Studies in Non-Human Animal Models

Efficacy in Xenograft and Syngeneic Tumor Models

The anticancer potential of cucurbitacins has been evaluated in various in vivo models, including xenograft and syngeneic tumor models. nih.govnih.gov Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, are a standard for assessing the efficacy of anticancer agents. nih.govnih.gov Syngeneic models, where tumor cells from a specific inbred mouse strain are implanted into a genetically identical host, allow for the study of therapies in the context of a fully functional immune system. crownbio.comcrownbio.com

While specific in vivo efficacy data for this compound is emerging, related cucurbitacins have shown promise. For example, cucurbitacin C has been shown to significantly inhibit the in vivo growth of HepG2 and PC-3 xenograft tumors. frontiersin.org The combination of cucurbitacin E with doxorubicin (B1662922) resulted in decreased tumor size and weight in vivo. nih.gov Furthermore, the combination of cucurbitacin B with docetaxel (B913) synergistically inhibited tumor growth in a human laryngeal cancer cell line xenograft model. nih.gov These findings in related compounds suggest that this compound holds potential for efficacy in similar preclinical cancer models. dntb.gov.ua

Evaluation in Specific Disease Models (e.g., inflammatory, metabolic, neurological)

The therapeutic potential of dihydrocucurbitacins extends to various disease models beyond cancer.

Inflammatory Disease Models: Related compounds like 23,24-dihydrocucurbitacin B have been shown to possess anti-inflammatory properties in models such as carrageenan-induced and phospholipase A2-induced mouse paw edema. researchgate.net The anti-inflammatory mechanism of some cucurbitacins is attributed to the inhibition of pro-inflammatory mediators like TNF-α, nitric-oxide synthase-2, and cyclooxygenase-2. academicjournals.org Dihydro-cucurbitacin E (DHCE) has been studied in a benzo[a]pyrene-induced lung toxicity model in mice, where it demonstrated protective effects by reducing inflammatory markers. openmicrobiologyjournal.com

Metabolic Disease Models: As mentioned in the antihyperglycemic potential section, dihydrocucurbitacins have been evaluated in animal models of diabetes. researchgate.net For example, an extract of Hintonia standleyana, containing 3-O-β-D-glucopyranosyl-23,24-dihydrocucurbitacin F, demonstrated a significant decrease in blood glucose levels in streptozotocin-induced diabetic rats. thieme-connect.com This suggests a potential role for this compound in metabolic disease models.

Neurological Disease Models: The use of animal models is crucial for studying neurological disorders. nih.govcyagen.com While direct in vivo studies of this compound in neurological disease models are not yet reported, the neuroprotective effects of related cucurbitacins in vitro suggest potential for future in vivo evaluation. nih.govgrafiati.com Zebrafish, for instance, are increasingly used as a model for neurological diseases and could serve as a valuable tool for screening the effects of compounds like this compound. mdpi.com

Molecular Mechanisms of Action and Target Identification

Modulation of Key Signal Transduction Pathways

23,24-dihydrocucurbitacin E has been shown to interfere with multiple signaling pathways that are crucial for cell proliferation, survival, and inflammation. The following subsections detail its impact on these critical cellular communication networks.

Inhibition of Janus Kinase 2 (JAK2) / Signal Transducer and Activator of Transcription 3 (STAT3) Pathway

While direct studies on this compound are limited, research on the closely related parent compound, cucurbitacin E, provides significant insights into its probable mechanism. Cucurbitacins, including cucurbitacin E and I, have been identified as inhibitors of the JAK/STAT pathway. Specifically, cucurbitacin E has been shown to inhibit the activation of STAT3. nih.govresearchgate.net In various cancer cell lines, the constitutive activation of the JAK/STAT pathway is a key driver of cell proliferation and survival. nih.gov

Cucurbitacin E has been demonstrated to inhibit STAT3 activation, with a more prominent role for STAT3 inhibition over JAK2 inhibition suggested in some contexts. nih.govresearchgate.net The inhibitory activity of cucurbitacins on the JAK/STAT pathway is dependent on their specific molecular structure. nih.gov For instance, cucurbitacin E is known to inhibit the activation of both JAK2 and STAT3. researchgate.net In hepatocellular carcinoma cells, cucurbitacin E has been found to significantly suppress the phosphorylation of both JAK2 and STAT3, as well as inhibit the nuclear translocation of STAT3. mdpi.com This body of evidence strongly suggests that this compound likely shares this inhibitory effect on the JAK2/STAT3 signaling cascade, a critical pathway in tumorigenesis.

Disruption of Ras/Raf/ERK/MMP9 Signaling Pathway (targeting ERK2)

A primary and well-documented mechanism of action for this compound is its disruption of the Ras/Raf/ERK/MMP9 signaling pathway. mdpi.com This pathway is a central regulator of cell proliferation, differentiation, migration, and invasion, and its dysregulation is a hallmark of many cancers. mdpi.com

Research has demonstrated that this compound effectively suppresses the proliferation, migration, and invasion of gastric cancer cells. mdpi.com Mechanistically, it has been shown to directly target and inhibit the kinase activity of ERK2, a key component of this pathway, by binding to its ATP-binding domain. mdpi.com This inhibition leads to a downstream reduction in the expression levels of several critical proteins in the cascade, including Ras, phosphorylated c-Raf (p-c-Raf), ERK, phosphorylated ERK (p-ERK), and matrix metalloproteinase 9 (MMP9). mdpi.com The reduction in MMP9, a key enzyme involved in extracellular matrix degradation, is particularly significant for its role in inhibiting cancer cell invasion and metastasis. mdpi.com

Target ProteinEffect of this compoundCellular Outcome
RasReduced ExpressionInhibition of upstream signaling
p-c-RafReduced ExpressionInhibition of Raf kinase activation
ERK2Inhibition of kinase activityBlockade of downstream signaling
p-ERKReduced ExpressionInhibition of ERK-mediated transcription
MMP9Reduced ExpressionSuppression of invasion and metastasis

Involvement of Epidermal Growth Factor Receptor (EGFR) / Mitogen-Activated Protein Kinase (MAPK) Pathway

The Epidermal Growth Factor Receptor (EGFR) and its downstream Mitogen-Activated Protein Kinase (MAPK) pathway are pivotal in regulating cell growth and proliferation. Several cucurbitacin analogues have been investigated for their inhibitory effects on this pathway. For instance, cucurbitacin IIa has been shown to interfere with the EGFR-MAPK signaling pathway, leading to the inhibition of cell proliferation. nih.govresearchgate.net This compound was identified as a tyrosine kinase inhibitor of EGFR. nih.gov Similarly, cucurbitacin IIb has been found to suppress the EGFR/MAPK pathway, resulting in apoptosis and cell cycle arrest. nih.gov

While direct evidence for this compound is emerging, the established activity of related cucurbitacins as EGFR-MAPK pathway inhibitors suggests a similar mechanism. In glioblastoma cells, cucurbitacin E has been shown to reduce the phosphorylation of key proteins in pathways downstream of EGFR, such as the FAK/AKT/GSK3β pathway, at both basal and EGF-induced levels. spandidos-publications.com This indicates an interference with EGFR signaling. Given the structural similarities, it is highly probable that this compound also exerts its effects through the modulation of the EGFR/MAPK signaling cascade.

Regulation of Nuclear Factor-kappa B (NF-κB) Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. nih.govmdpi.com Its aberrant activation is a common feature in many inflammatory diseases and cancers. Cucurbitacin E has been shown to possess potent anti-inflammatory effects by modulating the NF-κB pathway. nih.govoup.commdpi.comoup.com

Specifically, cucurbitacin E has been demonstrated to inhibit the TNF-α-induced production of inflammatory cytokines by suppressing the PI3K/Akt/NF-κB pathway. nih.gov It achieves this by inhibiting the phosphorylation of key signaling components, including NF-κBp65, IKKα/β, and IκBα, and subsequently preventing the nuclear translocation of NF-κBp65. nih.govoup.com In Jurkat T cells, cucurbitacin E was found to decrease the phosphorylation of IκB and NF-κB/p65, leading to the suppression of cytokine expression. oup.comoup.com The synergistic effect of 23,24-dihydrocucurbitacin B with cucurbitacin R has been observed in inhibiting the expression of TNF-α and IL-6 through the NF-κB pathway in HepG2 cells. nih.gov This collective evidence strongly supports the notion that this compound also regulates the NF-κB signaling pathway, contributing to its anti-inflammatory and anti-cancer properties.

Interplay with Reactive Oxygen Species (ROS) and Associated Signaling (e.g., p38 pathway)

Reactive Oxygen Species (ROS) are key signaling molecules involved in various cellular processes, and their dysregulation can lead to oxidative stress and contribute to disease progression. nih.gov Several studies have indicated that cucurbitacins can modulate intracellular ROS levels. For instance, 23,24-dihydrocucurbitacin B has been shown to induce the activation of ROS in HeLa cells, which is linked to its apoptotic effects. nih.gov

Cucurbitacin E has been found to induce ROS-dependent apoptosis in lung cancer cells. nih.gov This increase in ROS can, in turn, activate downstream signaling pathways, such as the p38 MAPK pathway, which is involved in stress responses and apoptosis. nih.govnih.govsums.ac.irnih.govnih.gov The interplay between ROS and the p38 MAPK pathway is a critical aspect of the cellular response to various stimuli, including treatment with cytotoxic agents. nih.govnih.gov Although direct studies on this compound's effect on ROS and the p38 pathway are yet to be fully elucidated, the evidence from related compounds suggests that its mechanism of action likely involves the modulation of cellular redox status and the activation of stress-responsive signaling cascades.

Influence on p53 and p21 Pathways

The tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, are central to the regulation of the cell cycle and apoptosis. The ability of a compound to modulate these pathways is a key indicator of its potential as an anti-cancer agent.

Cucurbitacin E has been shown to induce G2/M phase cell cycle arrest in human bladder cancer cells through a mechanism involving the STAT3/p53/p21 signaling pathway. researchgate.netnih.gov Treatment with cucurbitacin E led to a marked increase in the protein levels of p53 and p21, while decreasing the levels of phosphorylated STAT3. researchgate.netnih.gov This upregulation of p53 and p21 is a critical step in halting the cell cycle and allowing for DNA repair or, if the damage is too severe, initiating apoptosis. While research on 23,24-dihydrocucurbitacin B has indicated p53- and p21-independent apoptosis in some cancer cell lines, the strong evidence for cucurbitacin E's action on the p53/p21 pathway suggests that this compound may also influence these critical tumor suppressor pathways, potentially in a cell-type-dependent manner. nih.gov

CompoundPathwayKey Molecular Effects
Cucurbitacin EJAK2/STAT3Inhibition of STAT3 activation
This compoundRas/Raf/ERK/MMP9Inhibition of ERK2 kinase activity, reduced expression of Ras, p-c-Raf, p-ERK, MMP9
Cucurbitacin IIa/IIbEGFR/MAPKInhibition of EGFR tyrosine kinase activity
Cucurbitacin ENF-κBInhibition of NF-κBp65 phosphorylation and nuclear translocation
23,24-dihydrocucurbitacin B / Cucurbitacin EROS/p38Induction of ROS, potential activation of p38 MAPK
Cucurbitacin Ep53/p21Increased expression of p53 and p21

Modulation of CaMKII-CREB-BDNF Pathway

Current research has not established a direct mechanistic link between this compound or closely related dihydrocucurbitacins and the Ca²⁺/calmodulin-dependent protein kinase II (CaMKII)-cAMP response element-binding protein (CREB)-brain-derived neurotrophic factor (BDNF) pathway. This signaling cascade is crucial for neuronal plasticity, survival, and regeneration. The pathway is typically initiated by an increase in intracellular calcium, which activates CaMKII. researchgate.net Activated CaMKII then phosphorylates CREB, a transcription factor that, in its phosphorylated state, promotes the expression of genes like BDNF. researchgate.netplos.org While some natural compounds have been shown to activate this pathway, specific modulation by dihydrocucurbitacins remains an area for future investigation. nih.gov

Interaction with Cytoskeletal Dynamics

A significant aspect of the molecular activity of this compound involves its profound impact on the cellular cytoskeleton, particularly the actin network.

Disruption of Actin Microfilaments and Tubulin Bundling

This compound has been demonstrated to disrupt the organization of the actin cytoskeleton. mdpi.com Research on human gastric cancer cells revealed that the compound effectively destroys F-actin microfilaments. mdpi.com This activity is consistent with findings for related cucurbitacins, such as Cucurbitacin E, which has been shown to cause marked disruption of the actin cytoskeleton, leading to an increase in the filamentous (F-actin) fraction within cells. researchgate.netjohnshopkins.edu While the primary effect is on actin, one study on Cucurbitacin E noted that the distribution of vimentin was also altered, though the appearance of microtubules remained unaffected. johnshopkins.edu

Implications for Cell Adhesion, Migration, and Cytokinesis

The disruption of cytoskeletal dynamics by this compound has significant consequences for several cellular processes that are fundamental to cancer progression. By compromising the integrity of the actin cytoskeleton, the compound effectively suppresses cell migration and invasion. mdpi.commdpi.com This inhibition of motility is a direct result of the cell's inability to form the necessary structures for movement.

Furthermore, the interference with actin filaments affects cell adhesion and the process of cell division, or cytokinesis. mdpi.com Research has shown that treatment with this compound leads to G2/M phase arrest in the cell cycle, a common outcome when cytoskeletal function is impaired, preventing cells from completing division. mdpi.com These findings align with observations of related compounds, where disruption of the actin cytoskeleton was linked to inhibited cell adhesion and migration. mdpi.com

Cellular ProcessEffect of this compoundUnderlying Mechanism
Cell MigrationSuppressedDisruption of F-actin microfilaments required for motility. mdpi.com
Cell InvasionSuppressedCompromised cytoskeletal integrity. mdpi.com
CytokinesisInhibited (G2/M Arrest)Interference with actin filament dynamics essential for cell division. mdpi.com
Cell AdhesionInhibitedAlteration of cytoskeletal structures involved in cell-matrix interactions. mdpi.com
Table 1: Effects of this compound on Cytoskeleton-Dependent Cellular Processes

Identification of Specific Molecular Targets and Binding Interactions

Beyond its effects on the cytoskeleton, research has identified specific molecular targets of this compound. A key finding is its ability to interact with ATP-binding domains of signaling proteins. Molecular docking studies and subsequent experimental verification have shown that this compound directly targets the ATP-binding domain of ERK2, a critical kinase in the Ras/Raf/ERK signaling pathway. mdpi.com This interaction leads to the inhibition of ERK2's kinase activity. By targeting this specific domain, this compound effectively blocks downstream signaling, contributing to its observed effects on cell proliferation, migration, and invasion. mdpi.com

Molecular TargetBinding Site/InteractionConsequence of Binding
ERK2 KinaseATP-binding domainInhibition of kinase activity. mdpi.com
F-actinDirect interactionDisruption and destruction of microfilaments. mdpi.com
Table 2: Identified Molecular Targets of this compound

Structure Activity Relationship Sar Studies and Analog Design

Elucidation of Key Pharmacophores and Essential Structural Features for Biological Activity

The biological activity of cucurbitacins is intrinsically linked to their complex tetracyclic triterpenoid (B12794562) structure, which is characterized by a cucurbitane skeleton. diva-portal.org Several key structural features are considered essential for their cytotoxic and other biological effects.

The fundamental structure of all cucurbitacins is the 19-(10-9β)–abeo 10α–lanost–5-ene ring. plantarchives.org A common feature among all cucurbitacins is the presence of a double bond at the C5-C6 position. plantarchives.org The high degree of unsaturation and the presence of multiple keto, hydroxyl, and acetoxy functional groups distinguish cucurbitacins from many other tetracyclic triterpenes. plantarchives.org

Structure-activity relationship studies on various cucurbitacins have highlighted the importance of specific functional groups for their biological activity. For instance, studies comparing different cucurbitacins have shown that modifications to the A-ring, such as the conversion of the C3 carbonyl to a hydroxyl group, can lead to a loss of anti-JAK2 activity. nih.gov Conversely, the addition of a hydroxyl group at C11 can result in a loss of anti-STAT3 activity. nih.gov

Comparative Analysis of Biological Potencies and Mechanistic Differences with Other Cucurbitacins and Dihydrocucurbitacins

The biological potencies and mechanisms of action can vary significantly among different cucurbitacins and their dihydro-derivatives. These differences are attributed to the subtle variations in their chemical structures.

Comparison with Cucurbitacin E: 23,24-dihydrocucurbitacin E (DHCE) is the saturated analog of cucurbitacin E (CuE), differing by the absence of a double bond in the side chain between carbons 23 and 24. openmicrobiologyjournal.com While both compounds exhibit cytotoxic properties, their potencies can differ. For instance, CuE has been reported to inhibit the proliferation of gastric cancer cells with IC50 values ranging from 80 to 130 nM. mdpi.com In contrast, studies on DHCE have reported cytotoxic activity against different cells with IC50 values in the micromolar range (0.93 to 36.20 µM). mdpi.comnih.gov This suggests that the C23-C24 double bond in CuE may contribute to its higher cytotoxic potency in certain cell lines. Mechanistically, DHCE has been shown to suppress gastric cancer cell progression by targeting ERK2 and disrupting the Ras/Raf/ERK/MMP9 signaling pathway. nih.gov CuE is also known to inhibit the JAK/STAT3 signaling pathway. plantarchives.org

Comparison with other Dihydrocucurbitacins: Other dihydrocucurbitacins, such as 23,24-dihydrocucurbitacin B (DHCB) and 23,24-dihydrocucurbitacin F (DHCF), also exhibit significant biological activities. DHCB has been shown to induce apoptosis and G2/M cell cycle arrest in human cervical cancer cells. spandidos-publications.com DHCF has demonstrated anti-proliferative effects on human prostate cancer cells by inducing actin aggregation and cofilin-actin rod formation. nih.gov While these compounds share the saturated side chain with DHCE, differences in other functional groups on the tetracyclic ring system likely account for variations in their specific mechanisms and potencies.

General Comparison of Cucurbitacins and Dihydrocucurbitacins: The presence of the C23-C24 double bond in cucurbitacins like B, D, E, and I is often associated with potent cytotoxic and anti-inflammatory activities. plantarchives.orgresearchgate.net The saturation of this bond in their dihydro-counterparts can modulate this activity. For example, while cucurbitacin I is a potent inhibitor of STAT3, its dihydro-derivative, cucurbitacin L, shows similar but slightly less potent cytotoxicity. plantarchives.org The table below provides a comparative overview of the biological activities of this compound and other related cucurbitacins.

CompoundKey Biological ActivitiesReported IC50 ValuesPrimary Mechanism of Action
This compound (DHCE) Suppresses proliferation, migration, and invasion of gastric cancer cells; induces apoptosis and G2/M phase arrest. nih.gov0.93 to 36.20 µM against various cell lines. mdpi.comnih.govTargets ERK2 and disrupts the Ras/Raf/ERK/MMP9 signaling pathway. nih.gov
Cucurbitacin E (CuE) Inhibits proliferation of various cancer cells, including gastric, bladder, and breast cancer. mdpi.comnih.gov80 to 130 nM against gastric cancer cells. mdpi.comInhibits JAK-STAT3 and mitogen-activated protein kinases (MAPK) signaling pathways. plantarchives.org
23,24-Dihydrocucurbitacin B (DHCB) Induces apoptosis and G2/M cell cycle arrest in cervical cancer cells. spandidos-publications.comIC50 of 40 µM against HeLa cells. spandidos-publications.comDownregulation of the PI3K/Akt/mTOR signaling pathway. spandidos-publications.com
Cucurbitacin B (CuB) Exhibits anticancer activity against a wide range of cancers; possesses anti-inflammatory properties. nih.govmdpi.comVaries depending on the cell line.Inhibits JAK2 and STAT3 activation. academicjournals.org
23,24-Dihydrocucurbitacin F (DHCF) Inhibits proliferation of prostate cancer cells. nih.govNot specified.Induces actin aggregation and cofilin-actin rod formation. nih.gov
Cucurbitacin I (CuI) Potent inhibitor of STAT3 phosphorylation. semanticscholar.orgVaries depending on the cell line.Dual inhibitor of STAT3 and JAK2. semanticscholar.org

Rational Design and Synthesis of Bioactive Analogues with Modified Efficacy or Selectivity

The rational design and synthesis of analogues of natural products like this compound is a key strategy in drug discovery to develop compounds with improved therapeutic properties. nih.gov This process involves making specific chemical modifications to the parent molecule to enhance its efficacy, selectivity, and pharmacokinetic profile.

For cucurbitacins, synthetic modifications often focus on key functional groups identified through SAR studies. dntb.gov.ua Given that the side chain and the functional groups on the tetracyclic core are crucial for activity, these are primary targets for modification. For instance, esterification is a common method used to create a diverse range of candidate compounds with potentially enhanced biological activity. acs.org

The synthesis of analogues of this compound could involve several strategies:

Modification of the Side Chain: While the C23-C24 bond is saturated, other positions on the side chain, such as the C25 acetate (B1210297) group, could be modified. Hydrolysis of the acetate followed by esterification with different carboxylic acids could yield a library of new analogues. mdpi.com

Modification of the Tetracyclic Core: The hydroxyl and keto groups on the A, B, and C rings are also attractive targets for chemical modification. For example, selective reduction or oxidation of these groups could lead to analogues with altered activity. The C-2 hydroxyl group is a potential site for derivatization. mdpi.com

Introduction of New Functional Groups: The introduction of new functionalities, such as fluorine atoms or nitrogen-containing heterocycles, could enhance the binding affinity and selectivity of the molecule for its biological targets.

The goal of these synthetic efforts is to create analogues of this compound that may exhibit:

Increased Potency: Higher efficacy at lower concentrations.

Enhanced Selectivity: Greater activity against cancer cells with minimal effects on normal cells.

Improved Pharmacokinetic Properties: Better absorption, distribution, metabolism, and excretion (ADME) profiles.

By systematically exploring the chemical space around the this compound scaffold, it is possible to identify new compounds with superior therapeutic potential for the treatment of diseases like cancer.

Analytical Methodologies for Research and Characterization

Advanced Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS))

Advanced chromatographic techniques are fundamental to the separation and analysis of 23,24-dihydrocucurbitacin E from intricate mixtures such as plant extracts. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful tools in this regard, offering high resolution and sensitivity. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a frequently employed method for the analysis of this compound and related cucurbitacins. researchgate.net The separation is typically achieved on a C18 column. impactfactor.org For instance, a study successfully utilized an isocratic mobile phase of acetonitrile (B52724) and water (40:60) at a flow rate of 1.2 mL/min, with UV detection at 230 nm, to quantify dihydrocucurbitacin B. researchgate.netscielo.br Another HPLC method for the simultaneous determination of four cucurbitacins, including cucurbitacin E, used a Kromasil C8 column with a gradient mobile phase of acetonitrile and water (containing 2.0% acetic acid) at a flow rate of 1.0 ml/min and detection at 215 nm. nih.gov These methods demonstrate the adaptability of HPLC for the analysis of cucurbitacins, providing the precision necessary for quantification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS):

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides an even more powerful platform for the analysis of this compound. nih.govnih.gov This hyphenated technique combines the superior separation capabilities of HPLC with the mass-resolving power of MS, enabling the identification and quantification of compounds at ultra-trace levels. semanticscholar.org

A developed LC-MS/MS workflow has proven effective in reliably differentiating and separating cucurbitacins and their 23,24-dihydro derivatives. nih.govresearchgate.net This is particularly important given their similar physicochemical properties but potentially distinct biological activities. nih.govnih.gov One such method utilized a ZORBAX Eclipse Plus C18 RRHD Column with a solvent gradient of water and a mixture of acetonitrile and isopropanol, both containing 0.1% formic acid. researchgate.net This approach successfully identified 23,24-dihydrocucurbitacin B, D, E, and I in the ethyl acetate (B1210297) extract of Citrullus naudinianus tubers. nih.govresearchgate.net The use of tandem mass spectrometry (MS/MS) further aids in structural confirmation through the analysis of fragmentation patterns. nih.govnih.gov

Table 1: HPLC and LC-MS Methods for 23,24-dihydrocucurbitacin Analysis
TechniqueColumnMobile PhaseDetectionApplicationReference
HPLCC18Acetonitrile/Water (40:60), isocraticUV at 230 nmQuantification of dihydrocucurbitacin B researchgate.netscielo.br
HPLCKromasil C8Acetonitrile/Water (with 2.0% Acetic Acid), gradientUV at 215 nmSimultaneous determination of four cucurbitacins nih.gov
LC-MS/MSZORBAX Eclipse Plus C18 RRHDWater + 0.1% FA and Acetonitrile:Isopropanol (9:1) + 0.1% FA, gradientQTOF-MS/MSIdentification of cucurbitacins and 23,24-dihydrocucurbitacins nih.govresearchgate.net

Spectrometric Approaches for Structural Elucidation and Quantification (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry, UV-Vis Spectroscopy)

Spectrometric techniques are indispensable for the definitive structural elucidation and accurate quantification of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of this compound. Both ¹H-NMR and ¹³C-NMR experiments are crucial for this purpose. The absence of signals corresponding to the two trans-olefinic protons at positions 23 and 24 in the ¹H-NMR spectrum is a key indicator of the dihydro- form of the cucurbitacin. openmicrobiologyjournal.com For example, ¹H-NMR spectral analysis of various cucurbitacins, including a 23,24-dihydrocucurbitacin derivative, was conducted at 360 MHz in pyridine-d5, allowing for the assignment of chemical shifts and coupling constants for ring and side-chain protons. nih.govscite.ai

In one study, the ¹³C-NMR spectrum of a biotransformed product confirmed the structure of this compound by showing the absence of signals for the olefinic carbons and the presence of signals corresponding to a saturated side chain. openmicrobiologyjournal.com The comparison of NMR data with known cucurbitacins, such as cucurbitacin E, is also a common practice for structural confirmation. frontiersin.org

Mass Spectrometry (MS):

Mass spectrometry is vital for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation patterns. High-resolution electrospray ionization mass spectrometry (HRESIMS) can provide highly accurate mass measurements. rhhz.net

Tandem mass spectrometry (MS/MS) is particularly useful for distinguishing between cucurbitacins and their dihydro derivatives. nih.govnih.gov The fragmentation pattern of the triterpene nucleus is influenced by the side-chain structure. semanticscholar.org Six characteristic fragments have been identified that can be used to screen for cucurbitacins and 23,24-dihydrocucurbitacins in plant extracts. nih.govresearchgate.net

UV-Vis Spectroscopy:

UV-Vis spectroscopy is a valuable technique for the detection and quantification of this compound, particularly when used in conjunction with HPLC. mdpi.comtechnologynetworks.com The absorption of UV light by the chromophores within the molecule allows for its detection. mdpi.combioglobax.com While the UV spectra of cucurbitacins are generally broad and may not offer high specificity for identification on their own, they are highly suitable for quantitative assays. bioglobax.com The detection wavelength is often set around 215-230 nm for the analysis of cucurbitacins by HPLC. researchgate.netscielo.brnih.gov

Table 2: Spectrometric Data for this compound and Related Compounds
TechniqueKey Findings/ParametersApplicationReference
¹H-NMRAbsence of trans-olefinic proton signals at C-23 and C-24.Structural Elucidation openmicrobiologyjournal.com
¹³C-NMRSignals at δ 38.221 (C-23) and 31.027 (C-24) indicating a saturated side chain.Structural Elucidation openmicrobiologyjournal.com
MS/MSIdentification of characteristic fragmentation patterns for screening.Structural Confirmation and Screening nih.govresearchgate.net
UV-VisDetection wavelength of 215-230 nm in HPLC analysis.Quantification researchgate.netscielo.brnih.gov

Development of Robust Methods for Detection and Quantification in Complex Biological Matrices (e.g., plant extracts, in vitro assay samples, animal tissues)

The development of robust and validated analytical methods is crucial for the accurate detection and quantification of this compound in complex biological matrices. These matrices, which include plant extracts, samples from in vitro assays, and animal tissues, present significant analytical challenges due to the presence of numerous interfering substances. nih.govnih.gov

Plant Extracts:

Simple extraction of cucurbitacins from plant material is often performed by maceration with organic solvents like ethyl acetate. nih.gov More exhaustive methods may employ a Soxhlet extractor. researchgate.net An HPLC-MS/MS-based workflow has been established to reliably differentiate and separate cucurbitacins and 23,24-dihydrocucurbitacins in plant extracts, which is a significant improvement over less specific methods like paper chromatography. nih.govresearchgate.net For instance, this compound was putatively identified in the ethyl acetate extract of Citrullus naudinianus tubers using such a method. nih.govresearchgate.net Phytochemical studies of the roots of Wilbrandia ebracteata also led to the isolation of 23,24-dihydrocucurbitacins B and E. scielo.brscielo.br

In Vitro Assay Samples:

In the context of in vitro studies, such as cell-based assays, accurate quantification of the active compound is essential. For example, in a high-throughput screen to identify synergistic TRAIL sensitizers, a specific protocol was employed where compound dilutions were prepared and added to cells, followed by an assessment of cell number reduction. nih.gov While this study focused on cucurbitacin B, similar methodologies can be applied to this compound to determine its effects in cellular models.

Animal Tissues:

Analyzing this compound in animal tissues is critical for pharmacokinetic and pharmacodynamic studies. In a study investigating the lipid-lowering effects of 23,24-dihydrocucurbitacin B in high-fat diet-fed hamsters, the compound was administered, and subsequent analysis of serum and liver tissues was performed. nih.gov Western blot assays were used to detect protein levels in tissue lysates, demonstrating a method to assess the biological effects of the compound in vivo. nih.gov While this study focused on the B derivative, the analytical principles are transferable to studies involving this compound.

The development of these robust methods, often involving a combination of efficient extraction, high-resolution chromatography, and sensitive detection, is paramount for advancing the research on this compound.

Applications in Metabolomics and High-Throughput Screening for Metabolite Profiling

The analytical methodologies developed for this compound find significant application in the fields of metabolomics and high-throughput screening (HTS), enabling comprehensive metabolite profiling and the rapid assessment of biological activity.

Metabolomics:

Metabolomics aims to provide a global snapshot of all small-molecule metabolites within a biological system. LC-MS-based metabolomics is a powerful approach for identifying and comparing the metabolic profiles of different samples. For example, comparative metabolomics was used to reveal the discriminatory chemical markers between raw and roasted colocynth fruit, where dihydrocucurbitacin E was identified as a marker in unprocessed seeds. semanticscholar.org This highlights the utility of metabolomics in understanding how processing can alter the chemical composition of plant materials containing cucurbitacins.

Metabolomic approaches can also be used to study the biotransformation of cucurbitacins. For instance, the transformation of cucurbitacin C to its more stable metabolite, 23,24-dihydrocucurbitacin C, was observed during leaf senescence in cucumber plants. researchgate.net Such studies provide insights into the natural metabolic fate of these compounds.

High-Throughput Screening (HTS):

High-throughput screening allows for the rapid testing of large numbers of compounds for a specific biological activity. iric.carsc.org Cell-based HTS assays can be designed to identify compounds that, for example, synergize with other therapeutic agents. nih.gov While direct HTS data for this compound is not extensively detailed in the provided context, the methodologies are well-established. For instance, an HTS assay was developed to screen for compounds that sensitize cancer cells to TRAIL-induced apoptosis. nih.gov Such a platform could be readily adapted to screen for the biological activities of this compound and other related natural products. The integration of HTS with advanced analytical techniques is crucial for moving from a "hit" compound to a well-characterized lead molecule. rsc.org

Ecological Roles and Biotechnological Production

Role of 23,24-Dihydrocucurbitacin E in Plant-Herbivore Interactions and Ecological Defense Mechanisms

Cucurbitacins are a class of tetracyclic triterpenoid (B12794562) secondary metabolites known for their bitter taste and are primarily found in the Cucurbitaceae family. nih.govresearchgate.net These compounds serve as a primary defense mechanism for plants against herbivores and external injuries. nih.govmdpi.com The intense bitterness of cucurbitacins, including this compound, acts as a potent deterrent, repelling a wide range of plant-eating animals. nih.gov This chemical barrier is a crucial component of the plant's strategy to survive and reproduce in environments with high herbivore pressure. researchgate.netresearchgate.net

While the broader family of cucurbitacins is well-established as a defense against herbivory, specific research has highlighted the roles of individual compounds. For instance, some specialist insects have co-evolved to not only tolerate but also sequester certain cucurbitacins from their host plants as a defense mechanism against their own predators. researchgate.nettandfonline.comtandfonline.com Studies have documented that polyphagous leaf beetles like Diabrotica speciosa and Cerotoma arcuata sequester 23,24-dihydrocucurbitacin D from cucurbits, which then provides them with bitterness that is effective against avian predators. researchgate.nettandfonline.com

Biotechnological Approaches for Sustainable Production of the Compound

The low content of many cucurbitacins in their natural plant sources and the complexity of their extraction have driven research into more sustainable and efficient production methods. biorxiv.org Biotechnological approaches, including microbial biotransformation and plant tissue culture, offer promising alternatives.

A notable example of biotechnological production is the use of fungi for biotransformation. A study demonstrated that the fungus Curvularia lunata can efficiently metabolize cucurbitacin-E-2-D-glucoside. openmicrobiologyjournal.comresearchgate.net This process involves two main outcomes: the hydrolysis of the glucose moiety to yield cucurbitacin E and the subsequent reduction of the double bond between carbons 23 and 24 to produce this compound. openmicrobiologyjournal.com This microbial conversion represents a targeted method for synthesizing this specific compound from a more abundant precursor.

Plant tissue culture is another powerful tool for producing valuable secondary metabolites. fao.org Callus and suspension cultures of various cucurbitaceous plants have been investigated for their ability to produce cucurbitacins. For example, callus cultures of Trichosanthes cucumerina have been shown to synthesize total cucurbitacins and specifically cucurbitacin E. sapub.org Similarly, in vitro sprouted seedlings of Citrullus colocynthis retained the ability to accumulate cucurbitacins, suggesting that such cultivation systems could be exploited for the production of these metabolites, including this compound. researchgate.net These in vitro systems allow for controlled production, independent of geographical and climatic constraints, and can be optimized to enhance yield. fao.org

Genetic Engineering Strategies for Enhancing Yield or Modifying Metabolite Profiles in Host Plants

Genetic engineering offers advanced strategies to further enhance the production of cucurbitacins. precedenceresearch.com By manipulating the biosynthetic pathways in plants or microbial hosts, it is possible to increase the yield of desired compounds or create novel derivatives. frontiersin.orgoup.com

A key strategy is the metabolic engineering of cucurbitacin pathways in host systems like hairy root cultures. frontiersin.orgnih.gov Research on Cucurbita pepo hairy roots has shown that overexpressing certain transcription factors can significantly boost cucurbitacin biosynthesis. frontiersin.orgnih.gov Furthermore, introducing and overexpressing genes encoding specific enzymes, such as cytochromes P450 (CYPs) and acyltransferases, can modify the final cucurbitacin profile. frontiersin.orgresearchgate.net For instance, overexpressing specific CYPs can lead to hydroxylations at different positions on the cucurbitadienol (B1255190) backbone, the precursor to all cucurbitacins. biorxiv.orgresearchgate.net

Another approach involves reconstituting the biosynthetic pathways in heterologous hosts like yeast (Saccharomyces cerevisiae) or the plant Nicotiana benthamiana. biorxiv.org This requires elucidating the specific genes involved in the pathway. While the complete pathway to this compound is not fully detailed, the identification of enzymes that catalyze steps like hydroxylation and acetylation is crucial. biorxiv.org For example, a C23 hydroxylase has been identified in Momordica charantia, a step relevant to the cucurbitacin side chain. biorxiv.org By assembling these genes in a microbial chassis, it may be possible to achieve high-yield, industrial-scale production. oup.com

More recently, genome editing technologies like CRISPR/Cas9 have been applied. In Hemsleya chinensis, a plant that produces cucurbitacins, CRISPR/Cas9 was used to edit a gene involved in the synthesis of the precursor cucurbitadienol, demonstrating the potential of this technology to precisely manipulate the metabolic pathway. researchgate.net Such targeted approaches could be used to channel metabolic flux towards the synthesis of specific compounds like this compound.

Future Research Directions and Translational Insights

Deeper Elucidation of Remaining Molecular Mechanisms and Signaling Networks

Initial research has begun to shed light on the molecular activities of 23,24-dihydrocucurbitacin E (DHCE), but a comprehensive understanding remains a key objective for future studies. In gastric cancer cells, DHCE has been shown to suppress proliferation, migration, and invasion. nih.govmdpi.com This is achieved by specifically targeting the ATP-binding domain of ERK2, which leads to the disruption of the Ras/Raf/ERK/MMP9 signaling pathway. nih.gov Furthermore, the compound induces apoptosis and causes cell cycle arrest at the G2/M phase in these cells. nih.govmdpi.com In a different context, studies on benzo[a]pyrene-induced lung toxicity have identified DHCE as an inhibitor of cytosolic phospholipase A2 (cPLA2) and secretory phospholipase A2 (sPLA2), leading to reduced production of reactive oxygen species (ROS) and inflammatory cytokines. openmicrobiologyjournal.com

While these findings are significant, the mechanisms of action for the broader cucurbitacin family suggest other pathways that DHCE may influence. Many cucurbitacins, including its parent compound Cucurbitacin E, are recognized as potent inhibitors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly by inhibiting the phosphorylation of STAT3 and/or JAK2. nih.govplantarchives.org Given that DHCE is a derivative of Cucurbitacin E, a primary future research goal is to determine if it shares this ability to modulate the JAK/STAT network, which is crucial in many cancers. nih.gov

Moreover, related dihydro-cucurbitacins have been shown to affect other critical cancer-related pathways. For instance, 23,24-dihydrocucurbitacin B targets the PI3K/Akt/mTOR signaling cascade in cervical cancer cells. spandidos-publications.com The potential for this compound to interact with this and other networks, such as the IKK/NF-κB pathway known to be inhibited by other cucurbitacins, requires thorough investigation to build a complete mechanistic profile. semanticscholar.org

Table 1: Known and Potential Molecular Targets of this compound

Target/Pathway Status Evidence/Rationale Citation
Ras/Raf/ERK/MMP9 Pathway Known Directly inhibits ERK2 kinase activity in gastric cancer cells. nih.govmdpi.com
cPLA2 and sPLA2 Known Inhibits enzyme activity in models of lung toxicity. openmicrobiologyjournal.com
JAK/STAT Pathway Potential Parent compound, Cucurbitacin E, is a known inhibitor. nih.govplantarchives.org
PI3K/Akt/mTOR Pathway Potential Related compound 23,24-dihydrocucurbitacin B inhibits this pathway. spandidos-publications.com

Development and Validation of Advanced In Vitro and In Vivo Pre-clinical Research Models

The preclinical evaluation of this compound has so far been conducted in a limited set of models. In vitro research has utilized human gastric cancer cell lines (MGC803 and SGC7901), normal gastric epithelial cells (GES-1), and a human lung cancer cell line (A549). nih.govmdpi.comopenmicrobiologyjournal.com The primary in vivo model reported is a benzo[a]pyrene-induced lung toxicity model in mice. openmicrobiologyjournal.com

To establish a more robust preclinical foundation, future research must expand and diversify these models. A crucial next step is to test the efficacy of DHCE across a broader panel of cancer cell lines where other cucurbitacins have demonstrated significant anti-proliferative activity. nih.gov This includes cancers such as breast, prostate, colon, pancreatic, and cervical cancer. nih.govspandidos-publications.comnih.gov

Beyond two-dimensional cell cultures, the development of more sophisticated models is essential. Establishing tumor xenograft mouse models using gastric or lung cancer cells treated with DHCE would provide vital data on its in vivo anti-tumor effects. researchgate.net Furthermore, the use of advanced models like patient-derived organoids could offer higher predictive value for clinical efficacy. Validating the mechanisms observed in one cancer type, such as the disruption of the Ras/Raf/ERK pathway in gastric cancer, across these diverse models will be critical to determine the breadth and context of the compound's activity. nih.gov

Table 2: Existing and Proposed Pre-clinical Models for this compound Research

Model Type Specific Model Research Focus Status Citation
In Vitro (Cell Line) MGC803, SGC7901 (Gastric Cancer) Proliferation, Migration, Invasion Existing nih.govmdpi.com
In Vitro (Cell Line) A549 (Lung Cancer) Cytotoxicity, Apoptosis Existing openmicrobiologyjournal.com
In Vivo (Animal) B[a]P-Induced Lung Toxicity (Mouse) Anti-inflammatory, Antioxidant Existing openmicrobiologyjournal.com
In Vitro (Cell Line) Breast, Prostate, Pancreatic, etc. Broad-spectrum Anticancer Activity Proposed nih.govnih.gov
In Vivo (Animal) Tumor Xenografts (Mouse) Anti-tumor Efficacy Proposed researchgate.net

Exploration of Synergistic Effects with Other Agents in Combination Studies

While research on this compound as a standalone agent is in its early stages, there is a compelling rationale for exploring its use in combination therapies. The broader cucurbitacin family has demonstrated significant synergistic effects when paired with conventional anticancer drugs. nih.govsemanticscholar.orgnih.gov For instance, Cucurbitacin E enhances the cytotoxicity of doxorubicin (B1662922), nih.govsemanticscholar.org while Cucurbitacin B works synergistically with agents like docetaxel (B913) and gemcitabine. nih.govsemanticscholar.org

Future research should systematically investigate the synergistic potential of DHCE. Initial studies could focus on combining DHCE with standard-of-care chemotherapeutics used for gastric and lung cancers, where its initial activity has been observed. This could involve agents such as cisplatin, 5-fluorouracil, or taxanes. The goal of such studies would be to determine if the combination allows for lower, less toxic concentrations of the chemotherapeutic agent while achieving equal or greater efficacy.

Furthermore, exploring combinations with targeted therapies is a promising avenue. Given DHCE's effect on the MAPK pathway, pairing it with other inhibitors targeting parallel or downstream pathways could be a strategy to overcome or prevent drug resistance. nih.gov Formal analysis using methods like the fractional inhibitory concentration index (FIX) will be necessary to statistically confirm any synergistic interactions. semanticscholar.org

Table 3: Potential Combination Therapies for this compound

Combination Agent Rationale for Synergy Target Cancer Type(s) Citation
Doxorubicin Parent compound Cucurbitacin E shows synergy. General nih.govsemanticscholar.org
Docetaxel Related compound Cucurbitacin B shows synergy. Laryngeal, others nih.gov
Gemcitabine Related compound Cucurbitacin B shows synergy. Pancreatic semanticscholar.org
Cisplatin / 5-Fluorouracil Standard chemotherapy for gastric cancer, where DHCE is active. Gastric

Investigation of Pharmacological Profiles in Diverse Non-Human Biological Systems for Broad Applicability

The known pharmacological profile of this compound is currently centered on its anticancer and lung-protective activities in specific cell and mouse models. nih.govopenmicrobiologyjournal.com However, the diverse biological activities reported for structurally similar compounds suggest that the therapeutic potential of DHCE may be much broader.

A highly promising area for future investigation is its effect on lipid metabolism. Research on 23,24-dihydrocucurbitacin B has shown that it can significantly decrease serum LDL-cholesterol levels in high-fat diet-fed hamsters. nih.gov It achieves this through a dual mechanism: upregulating the low-density lipoprotein receptor (LDLR) and downregulating proprotein convertase subtilisin/kexin type 9 (PCSK9). nih.gov Investigating whether this compound shares this lipid-lowering profile in a similar non-human model is a logical and compelling next step.

Additionally, the anti-inflammatory and anti-arthritic properties of related cucurbitacins warrant exploration. Dihydrocucurbitacin B was found to reduce damage in a mouse model of adjuvant-induced arthritis by downregulating pro-inflammatory mediators. nih.govmdpi.com Assessing DHCE in similar models of inflammatory disease could uncover new therapeutic applications. Other activities attributed to the cucurbitacin family, such as hepatoprotective, antiviral, and cardioprotective effects, should also be systematically investigated in relevant non-human biological systems to fully map the pharmacological landscape of this compound. nih.gov

Table 4: Potential Pharmacological Activities of this compound for Future Study

Pharmacological Activity Rationale / Related Compound Proposed Non-Human System Citation
Lipid Regulation 23,24-dihydrocucurbitacin B lowers LDL-C by modulating LDLR and PCSK9. High-fat diet-fed hamster model nih.gov
Anti-inflammatory / Anti-arthritic Dihydrocucurbitacin B reduces inflammation and joint damage. Mouse model of induced arthritis nih.govmdpi.com
Hepatoprotective General activity reported for the cucurbitacin family. Models of liver injury (e.g., CCl4-induced) nih.gov
Antiviral General activity reported for the cucurbitacin family. Relevant viral infection models nih.gov

Q & A

Q. What is the structural relationship between 23,24-dihydrocucurbitacin E and other cucurbitacins, and how does this influence bioactivity?

  • Methodological Answer : this compound is a hydrogenated derivative of cucurbitacin E, characterized by saturation at the C23–C24 double bond (structural analysis in ). This modification alters its hydrophobicity (LogP = 4.41) compared to non-hydrogenated analogs, potentially affecting membrane permeability and target interactions. Structural analogs like 23,24-dihydrocucurbitacin B (LogP = 3.72) show distinct bioactivity profiles, suggesting hydrogenation impacts ligand-receptor binding .

Q. What standard assays are used to evaluate the cytotoxicity of this compound in cancer cell lines?

  • Methodological Answer : The MTT assay is commonly employed to determine IC50 values. For example, related compounds like 23,24-dihydrocucurbitacin B showed IC50 values of 40–60 µM in cervical cancer cells (HeLa) versus 125 µM in normal epithelial cells, highlighting selectivity. Colony formation assays further validate anti-proliferative effects (e.g., 80 µM reduced HeLa colony formation by 70%) .

Q. What natural sources yield this compound, and how is it isolated?

  • Methodological Answer : The compound is isolated from plants like Citrullus naudinianus and Hemsleya amabilis via chromatographic techniques (e.g., HPLC, TLC). Structural confirmation relies on mass spectrometry and NMR, as demonstrated in studies of related cucurbitacins .

Advanced Research Questions

Q. How do the ADME properties of this compound compare to structurally similar cucurbitacins, and what are the implications for in vivo studies?

  • Methodological Answer : ADME profiling ( ) reveals this compound has a molecular weight of 558.7 g/mol, LogP of 4.41, and 54 hydrogen bond acceptors (HBA). Compared to 23,24-dihydrocucurbitacin B (LogP = 3.72, HBA = 56), E’s higher lipophilicity may enhance tissue penetration but reduce aqueous solubility. In vivo studies should prioritize bioavailability assays (e.g., plasma pharmacokinetics) and formulations like nanoemulsions to mitigate solubility limitations .

Q. What mechanisms underlie the selective cytotoxicity of 23,24-dihydrocucurbitacins toward cancer cells versus normal cells?

  • Methodological Answer : Studies on 23,24-dihydrocucurbitacin B suggest selectivity arises from differential ROS generation. In HeLa cells, ROS levels increased by 70–260% post-treatment, triggering mitochondrial depolarization (ΔΨm loss) and caspase-dependent apoptosis. Normal cells (e.g., HCerEpiC) showed minimal ROS accumulation, possibly due to robust antioxidant defenses .

Q. How can researchers address contradictions in IC50 values reported for 23,24-dihydrocucurbitacins across studies?

  • Methodological Answer : Variability in IC50 (e.g., 40–200 µM for HeLa cells) may stem from assay conditions (e.g., incubation time, serum concentration). Standardization using reference compounds (e.g., cisplatin controls) and orthogonal assays (e.g., ATP-based viability tests) is critical. Meta-analyses of dose-response curves across cell lines can clarify structure-activity relationships .

Q. What experimental strategies are recommended to elucidate the role of this compound in modulating the PI3K/Akt/mTOR pathway?

  • Methodological Answer : For pathway analysis:
  • Use Western blotting to quantify phosphorylated Akt (Ser473) and mTOR (Ser2448).
  • Combine with siRNA knockdown of PI3K to confirm target specificity.
  • Compare results to inhibitors like LY294002 (PI3K) or rapamycin (mTOR) for validation.
    Studies on 23,24-dihydrocucurbitacin B showed dose-dependent downregulation of p-Akt and p-mTOR, suggesting similar methodology applies to E .

Key Research Gaps

  • In Vivo Efficacy : No studies directly assess this compound’s antitumor efficacy in animal models. Priority should be given to xenograft studies using pharmacokinetic-guided dosing.
  • Synergistic Combinations : Explore interactions with chemotherapeutics (e.g., paclitaxel) or targeted agents (e.g., PARP inhibitors) to enhance therapeutic windows.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.